3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea is a synthetic organic compound with intriguing properties Its structure includes a pyridine ring substituted with chloro and trifluoromethyl groups, a phenylurea moiety, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea typically involves a multi-step process:
Starting Materials: The initial reactants include 3-chloro-5-(trifluoromethyl)pyridine, ethylamine, and 4-chlorophenyl isocyanate.
Formation of Intermediate: The ethylamine reacts with 3-chloro-5-(trifluoromethyl)pyridine under controlled conditions to form an intermediate. This reaction might involve a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.
Urea Formation: The intermediate is then reacted with 4-chlorophenyl isocyanate, forming the final product. This step might occur in the presence of a catalyst like dibutyltin dilaurate to enhance the reaction rate.
Industrial Production Methods
Industrial-scale production would involve optimizing these synthetic routes for higher yields and purity, typically in a batch or continuous flow process. Standard techniques like recrystallization or chromatography might be used for purification, ensuring the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea can undergo several types of chemical reactions:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring are reactive sites for nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound's aromatic rings and urea linkage might participate in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The urea linkage can hydrolyze under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions
Common reagents for these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Typical conditions might involve varying temperatures and solvents depending on the desired reaction and products.
Major Products
The major products of these reactions can vary widely but might include simpler derivatives of the original compound or completely different molecules depending on the reaction pathway chosen.
Scientific Research Applications
3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea has diverse applications across several fields:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Medicine: Investigated for pharmaceutical properties, such as potential enzyme inhibition or receptor binding.
Industry: Used in the development of agrochemicals, dyes, and materials science for its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: The urea moiety might inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes.
Receptor Binding: The aromatic rings and functional groups enable binding to specific receptors, potentially altering signal transduction pathways.
The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2-chloroethyl)urea: Similar structure but lacks the pyridine ring and trifluoromethyl group, affecting its reactivity and applications.
3-{2-[2-Chloro-4-(trifluoromethyl)phenyl]ethyl}-1-(4-chlorophenyl)urea: A similar compound with different positioning of functional groups on the aromatic rings.
1-(4-Chlorophenyl)-3-(2-pyridyl)urea: Shares the phenylurea and pyridine components but lacks additional substituents, leading to different chemical behavior.
Uniqueness
What sets 3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea apart is the specific combination and positioning of its functional groups, which confer unique reactivity and potential for diverse applications.
Feel free to ask more questions or dive deeper into any specific section!
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3O/c16-10-1-3-11(4-2-10)23-14(24)21-6-5-13-12(17)7-9(8-22-13)15(18,19)20/h1-4,7-8H,5-6H2,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAKRNLDSRZSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.